Brensocatib
Overview
Description
Brensocatib, also known as INS1007, is an investigational, first-in-class, selective, and reversible dipeptidyl peptidase 1 (DPP-1) inhibitor . It is under development for the treatment of neutrophil-mediated diseases including non-cystic fibrosis bronchiectasis, cystic fibrosis, chronic obstructive pulmonary fibrosis (COPD), coronavirus disease 2019 (COVID-19) caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), hidradenitis suppurativa, and chronic rhinosinusitis without nasal polyps .
Synthesis Analysis
A population pharmacokinetic (PPK) model was developed to characterize brensocatib exposure, determine potential relationships between brensocatib exposure and efficacy and safety measures, and inform dose selection in clinical studies . Pharmacokinetic (PK) data pooled from a phase I study of once-daily brensocatib (10, 25, and 40 mg) in healthy adults and a phase II study of once-daily brensocatib (10 mg and 25 mg) in adults with NCFBE were used to develop a PPK model and to evaluate potential covariate effects on brensocatib pharmacokinetics .
Molecular Structure Analysis
Brensocatib belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .
Chemical Reactions Analysis
The PPK model that best described the observed data consisted of two distributional compartments and linear clearance . Two significant covariates were found: age on volume of distribution and renal function on apparent oral clearance .
Scientific Research Applications
Summary of the Application
Brensocatib is a novel, oral, selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), which activates several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG) in the bone marrow during the early stage of neutrophil maturation .
Methods of Application or Experimental Procedures
An extensive naïve dosing study with brensocatib at different dosing levels, frequencies, and durations was undertaken . Dose-dependent PK exposure responses (AUC and Cmax) were observed regardless of the rodent species and strain .
Results or Outcomes
Overall, mice showed greater reduction in NSP activities compared to rats . Both mice and rats dosed once daily (QD) had equivalent NSP activity reduction compared to BID (twice a day) dosing when the QD dose was 1.5-times the BID daily dose .
2. Application in Treatment of Non-cystic Fibrosis Bronchiectasis
Summary of the Application
Brensocatib is an investigational, small-molecule, orally bioavailable, selective, reversible dipeptidyl peptidase 1 inhibitor that blocks activation of neutrophil serine proteases including NE .
Methods of Application or Experimental Procedures
In the phase 2 randomised, double-blind, placebo-controlled WILLOW study, patients received 10 mg brensocatib (n=82), 25 mg brensocatib (n=87) or placebo (n=87) once daily for 24 weeks .
Results or Outcomes
The time to first exacerbation was prolonged with brensocatib compared with placebo (adjusted hazard ratio (HR) 0.58, 95% CI 0.35–0.95 for the 10 mg dose; adjusted HR 0.62, 95% CI 0.38–0.99 for the 25 mg dose) and reductions in sputum NE were observed .
3. Application in Chronic Rhinosinusitis Without Nasal Polyps
Summary of the Application
Brensocatib is being investigated as a potential treatment for neutrophil-mediated diseases, including chronic rhinosinusitis without nasal polyps . Chronic rhinosinusitis is an inflammatory disease of the nose and paranasal sinuses affecting 12.5% of the adult population worldwide .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures for this specific application are not detailed in the available resources .
Results or Outcomes
The outcomes of this application are currently under investigation and not yet published .
4. Application in Neutrophil-Mediated Inflammatory and Autoimmune Diseases
Summary of the Application
Brensocatib is a novel, oral, selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), which activates several neutrophil serine proteases (NSPs) in the bone marrow during the early stage of neutrophil maturation . These NSPs are associated with pathogen destruction and inflammatory mediation; their dysregulated activation can result in excess secretion of active NSPs causing damaging inflammation and contributing to neutrophil-mediated inflammatory and autoimmune diseases .
Methods of Application or Experimental Procedures
Pharmacological inhibition of DPP1 in the bone marrow could represent an attractive strategy for these neutrophil-driven diseases . An extensive naïve dosing study with brensocatib at different dosing levels, frequencies, and durations was undertaken .
Results or Outcomes
A completed Phase 2 trial in non-cystic fibrosis bronchiectasis patients demonstrated that administration of brensocatib attenuated the damaging effects of chronic inflammation by inhibiting the downstream activation of NSPs .
Future Directions
properties
IUPAC Name |
(2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXFXNFMSAAELR-RXVVDRJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brensocatib | |
CAS RN |
1802148-05-5 | |
Record name | Brensocatib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802148055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brensocatib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRENSOCATIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CG88L0BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.